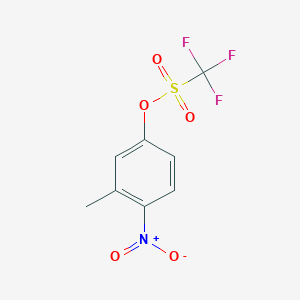

4-Nitro-3-methylphenyl triflate

Description

Significance of Aryl Triflates as Versatile Synthetic Intermediates

The utility of aryl triflates in organic synthesis is extensive. They serve as robust precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Notably, they are excellent substrates for widely-used cross-coupling reactions such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. nih.gov The reactivity of aryl triflates is often comparable to that of aryl halides, yet they can be readily synthesized from phenols, which are a large and structurally diverse class of readily available starting materials. nih.govorganic-chemistry.org This accessibility provides a significant advantage in the design of synthetic routes for pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org

The triflate moiety can also be leveraged in other transformations. For instance, aryl triflates can be converted into aryl radicals under mild, transition-metal-free conditions, which can then participate in further reactions to form aryl boronates and aryl iodides. acs.org Furthermore, they have been employed in on-surface C-C coupling reactions, demonstrating their utility in materials science for the construction of conjugated π-systems. nih.gov The development of practical and efficient methods for the synthesis of aryl triflates, such as those using aqueous conditions, has further enhanced their appeal in both academic and industrial research. organic-chemistry.org

Overview of Electron-Deficient Aryl Triflates: Specific Focus on 4-Nitro-3-methylphenyl Triflate Analogs

Electron-deficient aryl triflates, which possess electron-withdrawing groups on the aromatic ring, exhibit distinct reactivity profiles. The presence of these groups, such as the nitro group in this compound, enhances the electrophilicity of the aromatic ring and can influence the rates and outcomes of various reactions. For example, electron-deficient aryl triflates are effective coupling partners in photoredox/nickel dual catalysis for reactions with alkylbis(catecholato)silicates. researchgate.net

The trifluoromethanesulfonyl group itself is strongly electron-withdrawing, which can significantly impact the properties of the molecule. nih.gov In the case of this compound, the combination of the nitro group and the triflate group creates a highly electron-deficient aromatic system. This electronic nature is crucial for its reactivity in various chemical transformations.

Analogs of this compound, such as 4-Nitrophenyl trifluoromethanesulfonate, are used as triflating agents in the synthesis of other aryl triflates and as reagents in palladium-catalyzed coupling reactions. sigmaaldrich.comchemsrc.com The study of these and other electron-deficient aryl triflates helps to elucidate structure-activity relationships and guide the design of new synthetic methodologies.

Scope and Research Trajectories in Substituted Aryl Triflate Chemistry

The chemistry of substituted aryl triflates is a dynamic and expanding area of research. Current investigations are focused on several key trajectories:

Development of Novel Catalytic Systems: A primary goal is the development of more efficient and selective catalysts for cross-coupling reactions involving aryl triflates. This includes the design of new ligands and the exploration of non-precious metal catalysts to enhance sustainability and reduce costs. nih.gov

Expansion of Reaction Scope: Researchers are continuously working to broaden the range of reactions in which aryl triflates can participate. This includes their use in carboxylation reactions with carbon dioxide, which is a significant step towards sustainable chemical synthesis. nih.gov

Late-Stage Functionalization: The ability to introduce functional groups into complex molecules at a late stage of a synthesis is highly desirable. Aryl triflates, derived from phenols, are excellent candidates for this purpose, enabling the modification of bioactive molecules and the synthesis of pharmaceutical drug candidates. nih.gov

Applications in Materials Science and Bioconjugation: The unique properties of aryl triflates are being harnessed in the synthesis of advanced materials, including polymers and organic light-emitting devices (OLEDs). nih.govmdpi.com They are also finding applications in bioconjugation, where they can be used to modify proteins and other biomolecules. wikipedia.org

Understanding Reaction Mechanisms: Detailed mechanistic studies of reactions involving aryl triflates, such as their oxidative addition to palladium complexes, are crucial for optimizing reaction conditions and developing new transformations. researchgate.netacs.org

The ongoing exploration of substituted aryl triflate chemistry promises to deliver new synthetic tools and strategies with broad applications across the chemical sciences.

Data for this compound

| Property | Value |

| CAS Number | 256936-08-0 |

| Molecular Formula | C₈H₆F₃NO₅S |

| Molecular Weight | 285.20 g/mol |

| MDL Number | MFCD18379770 |

Table 1: Physicochemical properties of this compound. Data sourced from oakwoodchemical.com.

Research Findings on Related Aryl Triflates

| Aryl Triflate | Reaction Type | Catalyst/Conditions | Key Finding | Reference |

| p-Cl-phenyl triflate | Negishi Cross-Coupling | Pd(dba)₂/dppf, Bu₄NI | Bu₄NI significantly enhances the conversion of the starting material. | nih.govacs.org |

| Aryl Triflates | Carboxylation with CO₂ | Palladium and Photoredox Ir(III) catalysts | Enables carboxylation at ambient temperature and pressure. | nih.gov |

| Aryl Triflates | On-Surface C-C Coupling | Cu(111) | Allows for regioselective homo-coupling. | nih.gov |

| Aryl Triflates | Conversion to Aryl Radicals | Sodium iodide, light | A simple, transition-metal-free method to generate aryl radicals. | acs.org |

Table 2: Selected research findings on the reactivity of aryl triflates.

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-4-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO5S/c1-5-4-6(2-3-7(5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSJYBHOBLWPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro 3 Methylphenyl Triflate and Analogous Substituted Aryl Triflates

Direct Triflation of Phenolic Precursors

The most direct and widely employed method for the synthesis of aryl triflates is the reaction of a corresponding phenolic precursor with a suitable triflating agent. For 4-nitro-3-methylphenyl triflate, the immediate precursor is 3-methyl-4-nitrophenol (B363926). This reaction involves the O-sulfonylation of the phenolic hydroxyl group.

The synthesis of this compound is achieved by reacting 3-methyl-4-nitrophenol with a triflating agent, most commonly trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). The reaction is typically conducted in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or diethyl ether, in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

The electron-withdrawing nitro group decreases the nucleophilicity of the phenolic oxygen in 3-methyl-4-nitrophenol, making the reaction more demanding compared to the triflation of electron-rich phenols. Optimal conditions involve the slow addition of triflic anhydride to a cooled solution (typically 0 °C) of the phenol (B47542) and a base like pyridine (B92270) or 2,6-lutidine. After the addition, the reaction is often allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or other spectroscopic methods.

A representative laboratory procedure is as follows:

3-methyl-4-nitrophenol is dissolved in anhydrous dichloromethane.

An excess of a hindered base, such as pyridine (1.2-1.5 equivalents), is added to the solution.

The mixture is cooled in an ice bath to 0 °C.

Triflic anhydride (1.1-1.2 equivalents) is added dropwise via syringe.

The reaction is stirred for several hours, allowing it to gradually warm to ambient temperature.

Upon completion, the reaction is quenched with water or an aqueous buffer, and the product is extracted, dried, and purified, typically by column chromatography.

Several reagents are available for the triflation of phenols, each with distinct advantages and disadvantages, particularly concerning reactivity, stability, and handling.

Trifluoromethanesulfonic Anhydride (Tf₂O): This is the most reactive and common triflating agent. chemrxiv.org It is a fuming, moisture-sensitive liquid that requires handling under inert conditions. chemrxiv.org Its high reactivity ensures the efficient triflation of even deactivated phenols but can sometimes lead to side reactions or degradation of sensitive substrates. chemrxiv.orgtcichemicals.com

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): This reagent is a stable, crystalline solid that is significantly easier to handle than Tf₂O. chemicalbook.comchemicalbook.com It is a milder agent and is often preferred for substrates sensitive to the harsh conditions of Tf₂O. chemicalbook.com PhNTf₂ is particularly effective for generating aryl and enol triflates and can be superior to Tf₂O in certain applications. chemicalbook.com The reaction with phenols proceeds under basic conditions, similar to those used with Tf₂O.

Trifluoromethanesulfonyl Fluoride (CF₃SO₂F): Emerging from the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, CF₃SO₂F offers a modern alternative. nih.gov This gas can be generated ex situ from stable precursors and bubbled through the reaction mixture. chemrxiv.org A key advantage of this method is its remarkable chemoselectivity; it can selectively triflate phenols in the presence of other nucleophilic groups like amines, which would otherwise react with Tf₂O. chemrxiv.org

A comparative overview of these agents is presented in the table below.

| Reagent | Formula | Physical State | Reactivity | Handling | Key Advantages |

| Triflic Anhydride | (CF₃SO₂)₂O | Colorless Liquid | Very High | Moisture-sensitive, corrosive, requires inert atmosphere chemrxiv.org | High reactivity, widely used researchgate.net |

| N-Phenyl-bis(trifluoromethanesulfonimide) | C₆H₅N(SO₂CF₃)₂ | White Solid | Moderate | Stable, easy to handle chemicalbook.comchemicalbook.com | Mild conditions, good for sensitive substrates chemicalbook.com |

| Trifluoromethanesulfonyl Fluoride | CF₃SO₂F | Gas | High | Generated in situ or ex situ chemrxiv.org | Excellent chemoselectivity chemrxiv.orgnih.gov |

Alternative Synthetic Pathways for Electron-Deficient Aryl Triflate Scaffolds

While direct triflation of phenols is the standard, research into alternative pathways aims to overcome the limitations of precursor availability or harsh reaction conditions. One novel, though less common, approach avoids the use of phenolic precursors altogether.

A patented method describes the synthesis of alkyl triflates via the reaction of triflic anhydride with orthoesters, such as triethyl orthoformate, under mild conditions. google.com This reaction proceeds rapidly and cleanly, yielding the corresponding triflate and a stable carboxylic acid ester as the sole byproduct, simplifying purification. google.com

Reaction Scheme: Tf₂O + HC(OR)₃ → TfOR + HCOOR + TfOH

While this method has been primarily demonstrated for the synthesis of alkyl triflates, its principles could potentially be adapted for aryl systems, representing an alternative strategy that circumvents the direct use of phenols. However, this pathway is not yet established for the routine synthesis of aryl triflates like this compound.

Process Optimization for Yield, Purity, and Scalability in Laboratory and Industrial Contexts

Optimizing the synthesis of this compound involves maximizing yield and purity while ensuring the process is scalable and economically viable.

Scalability: Scaling up reactions involving triflic anhydride presents challenges due to its corrosive nature and high sensitivity to moisture, requiring specialized equipment and stringent process controls. chemrxiv.org The large amounts of salt byproducts generated from the use of bases like pyridine can also complicate workup and waste disposal on an industrial scale. google.com Synthetic strategies that minimize waste and use more stable reagents are therefore highly desirable. The SuFEx methodology using CF₃SO₂F, for example, is presented as a robust and scalable protocol that can be telescoped into subsequent reactions, avoiding the isolation of the triflate intermediate. nih.gov Such integrated processes are a key goal in industrial chemical manufacturing for improving efficiency and reducing environmental impact.

Diverse Synthetic Applications and Transformations Involving 4 Nitro 3 Methylphenyl Triflate

Annulation Reactions for Heterocycle Construction

Annulation reactions are a powerful class of chemical processes in which a new ring is formed on a pre-existing molecule. 4-Nitro-3-methylphenyl triflate can serve as a key substrate in such reactions for the synthesis of various heterocyclic systems.

A notable application of aryl triflates, including structures like this compound, is in the synthesis of 2,3-dihydrobenzofurans. This can be achieved through a palladium/norbornene (Pd/NBE) cooperative catalysis, which facilitates the direct cyclization of aryl triflates with terminal oxiranes. figshare.com This synthetic strategy provides an efficient route to produce a wide array of 2,3-dihydrobenzofurans, which are significant structural motifs in many natural products and biologically active compounds. figshare.comrsc.orgorganic-chemistry.org The reaction demonstrates good functional group tolerance, making it a versatile method for preparing valuable heterocyclic compounds from readily available phenolic precursors. figshare.com

The general mechanism involves the oxidative addition of the aryl triflate to a Pd(0) catalyst, followed by a series of steps mediated by norbornene, ultimately leading to the annulation with the oxirane and formation of the dihydrobenzofuran ring. The specific substitution on the aryl triflate, such as the nitro and methyl groups on this compound, can influence the reaction kinetics and the electronic properties of the resulting dihydrobenzofuran product.

| Reaction Type | Catalyst System | Reactants | Product | Significance |

| Annulation | Palladium/Norbornene (Pd/NBE) | Aryl Triflate, Terminal Oxirane | 2,3-Dihydrobenzofuran | Efficient construction of a key heterocyclic core found in natural products. figshare.com |

Cyclization Reactions and Synthesis of Nitrogen-Containing Carbo- and Heterocycles

The nitro group of this compound is a key functional handle for the synthesis of nitrogen-containing heterocycles. A common and powerful strategy involves the reductive cyclization of ortho-substituted nitroarenes. unimi.it In this approach, the nitro group is reduced in situ, often using carbon monoxide or a CO surrogate like formate (B1220265) esters, to a nitroso or nitrene intermediate. unimi.it This highly reactive intermediate can then undergo an intramolecular cyclization with a suitably positioned functional group to form a new heterocyclic ring.

For a molecule like this compound, a synthetic sequence could involve first introducing a side chain (e.g., via a cross-coupling reaction at the triflate position) that can participate in the cyclization. For instance, the introduction of a vinyl group would yield an o-nitrostyrene derivative, which is a classic precursor for the synthesis of indoles via reductive cyclization. unimi.it This method avoids the need for high-pressure CO gas, making it more accessible for standard organic synthesis laboratories. unimi.it The cyclization of nitrogen-centered radicals represents another powerful method for constructing a wide variety of nitrogen heterocycles. researchgate.net

Regioselective Functionalization Strategies in Complex Molecular Architectures

The substituted benzene (B151609) ring of this compound presents an interesting case for studying regioselective reactions. The electronic properties of the substituents—the strongly electron-withdrawing nitro group, the weakly electron-donating methyl group, and the electron-withdrawing triflate group—create a non-uniform electron density around the ring. This directs the regiochemical outcome of electrophilic and nucleophilic aromatic substitution reactions.

For instance, in electrophilic aromatic substitution, the positions ortho and para to the activating methyl group and meta to the deactivating nitro and triflate groups would be favored. Conversely, in nucleophilic aromatic substitution, positions ortho and para to the strongly deactivating nitro group would be activated towards attack by nucleophiles, although the triflate itself is the most likely site for substitution via transition-metal catalysis. The ability to control the site of reaction is crucial when incorporating this molecule into larger, more complex structures, ensuring that bonds are formed at the desired position. nih.gov The solvent can also play a critical role in determining the regioselectivity of functionalization reactions. mdpi.com

Utilization as a Precursor in Multistep Organic Syntheses

Aryl triflates are exceptionally useful precursors in multistep organic synthesis due to the high reactivity of the triflate group as a leaving group in cross-coupling reactions. acs.org This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. This compound can be employed in a variety of palladium-catalyzed reactions, including:

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Furthermore, the nitro group serves as a versatile synthetic handle. It can be reduced to an aniline (B41778) derivative, which is a precursor for a vast array of transformations, including diazotization reactions, amide bond formations, and the synthesis of other nitrogen-containing heterocycles. The strategic use of the triflate for building a carbon skeleton followed by the transformation of the nitro group allows for the efficient and modular construction of complex target molecules. nih.gov The use of triflate-containing precursors is a well-established strategy in the synthesis of complex molecules, such as radiopharmaceuticals. nih.gov

| Transformation | Key Reagent/Catalyst | Functional Group Transformed | Resulting Functional Group |

| Suzuki Coupling | Pd Catalyst, Boronic Acid | Triflate | Aryl |

| Heck Reaction | Pd Catalyst, Alkene | Triflate | Alkene |

| Nitro Reduction | Reducing Agent (e.g., H₂, Pd/C) | Nitro | Amine |

| Buchwald-Hartwig | Pd Catalyst, Amine | Triflate | Amine |

Applications in Catalyst Development and Organic Synthesis (e.g., Zinc Triflate as catalyst)

While this compound is a reagent, the triflate (trifluoromethanesulfonate) anion itself is a cornerstone of modern catalysis, particularly in the form of metal triflates. Metal triflates, such as zinc triflate (Zn(OTf)₂), are stable, water-tolerant Lewis acids that catalyze a wide range of organic transformations. riyngroup.comwikipedia.org

Zinc triflate is a white powder that can be prepared from the reaction of trifluoromethanesulfonic acid with zinc metal or zinc carbonate. wikipedia.org Its utility as a catalyst stems from its strong Lewis acidity, which allows it to activate substrates for various reactions. riyngroup.com

Key applications of zinc triflate as a catalyst include:

Friedel-Crafts Reactions: It can promote the acylation and alkylation of aromatic compounds. riyngroup.com

Condensation Reactions: It exhibits excellent selectivity and reaction rates in condensation reactions, which is valuable for producing pharmaceutical and agrochemical intermediates. riyngroup.com

Acylation Reactions: It efficiently catalyzes N-acylation of amines to produce amides under mild conditions. dergipark.org.tr

Silylations: It is commonly used as a catalyst in silylation reactions. wikipedia.org

Indolylation Reactions: Zinc triflate has been used to catalyze the reaction between cyclohexanones and indoles to synthesize 1,3-bis(indolyl)benzene derivatives. rsc.org

Conversion of Alkynes: In the presence of silyl (B83357) triflates, zinc triflate facilitates the conversion of alkynes to vinyl triflates with high regioselectivity. acs.org

The development and application of metal triflate catalysts are crucial areas of research, and the principles governing their reactivity are relevant to understanding the broader context of triflate chemistry in organic synthesis. riyngroup.com

Innovations in Catalysis and Methodological Advancements for Aryl Triflate Chemistry

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing, such as enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and ease of scalability. While specific literature on the continuous flow synthesis of 4-nitro-3-methylphenyl triflate is not prevalent, the techniques developed for related aryl sulfonates are directly applicable.

A notable example is the palladium-catalyzed formylation of aryl fluorosulfonates, which are considered close relatives of aryl triflates, using syngas (a mixture of CO and H₂) in a continuous flow system. This process achieves good to excellent yields of aryl aldehydes within minutes, operating at elevated temperatures and pressures (e.g., 120 °C and 20 bar) with remarkable efficiency and safety. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent was found to be critical in preventing the formation of palladium black and improving reaction rates. nih.govrsc.org

Similarly, a safe and highly scalable continuous-flow protocol has been developed for the synthesis of diaryliodonium triflates. This method allows for the production of various diaryliodonium salts on a gram scale with residence times as short as a few seconds. uniroma1.it These examples underscore the potential of flow chemistry to significantly improve the synthesis and subsequent transformations of aryl triflates by providing a safer and more efficient alternative to batch reactions, particularly for processes that involve hazardous reagents or intermediates. uniroma1.itnih.gov The principles demonstrated in these systems, such as rapid heating and mixing, can be directly applied to optimize the cross-coupling reactions of aryl triflates like this compound.

Electrochemical Methods for Enhanced Reactivity and Selectivity

Electrochemistry offers a sustainable and powerful tool for activating aryl triflates by enabling redox reactions without the need for stoichiometric chemical reductants or oxidants. rsc.org Recent advancements have focused on generating aryl radicals from aryl triflates or facilitating nickel- and palladium-catalyzed cross-coupling reactions under mild conditions.

A significant breakthrough is the organomediated electrochemical generation of aryl radicals from aryl triflates. nih.govresearchgate.net Using catalytic amounts of an organic mediator like 9,10-dicyanoanthracene, this method facilitates the selective cleavage of the C–O bond over the S–O bond, which has been a persistent challenge. researchgate.netresearchgate.net This strategy has been successfully applied to the fluorosulfonylation of aryl triflates, providing aryl sulfonyl fluorides from readily available phenols under transition-metal-free conditions. nih.govresearchgate.net

Nickel-catalyzed electrochemical cross-coupling reactions have also proven effective for aryl triflates. These methods facilitate transformations such as:

Amination: The Buchwald–Hartwig–Ullmann-type amination of aryl triflates can be achieved using an inexpensive nickel catalyst at room temperature without an external chemical base. nih.gov

Thioetherification: The coupling of aryl triflates with glycosyl thiols to form S-glycosides proceeds efficiently under electrochemical nickel catalysis. The reaction tolerates a range of functional groups on the aryl triflate, although electron-deficient substrates tend to react more effectively. rsc.org

Homocoupling: Symmetrical biaryls can be synthesized through the electrochemical homocoupling of aryl triflates, catalyzed by either nickel or palladium complexes. The choice of metal and ligand is crucial for optimizing the reaction. nih.gov

These electrochemical methods represent a significant step towards more sustainable and controlled transformations of aryl triflates, offering high functional group tolerance and avoiding harsh chemical reagents.

| Reaction Type | Catalyst/Mediator | Key Features | Reference(s) |

| Fluorosulfonylation | 9,10-Dicyanoanthracene (Mediator) | Transition-metal-free; Selective C-O bond cleavage. | researchgate.net, nih.gov |

| Amination | Nickel Catalyst | Room temperature; No external base required. | nih.gov |

| S-Glycosidation | Nickel Catalyst | Mild conditions; Couples with glycosyl thiols. | rsc.org |

| Homocoupling | Nickel or Palladium Catalyst | Forms symmetrical biaryls; Uses a cathode as the electron source. | nih.gov |

Photoredox Catalysis for Aryl Triflate Activation

Photoredox catalysis, particularly in combination with transition metal catalysis, has revolutionized the activation of challenging chemical bonds. For aryl triflates, dual photoredox/palladium catalytic systems have been developed to achieve transformations that are difficult under conventional conditions.

A prime example is the carboxylation of aryl triflates with carbon dioxide (CO₂). researchgate.netnih.gov This reaction merges a visible-light-absorbing photoredox catalyst (e.g., an Iridium(III) complex) with a palladium catalyst. The process operates at room temperature and uses only a balloon pressure of CO₂. researchgate.netnih.govrsc.org A key innovation in this system is the replacement of stoichiometric metallic reductants (like zinc or manganese), which are common in other reductive carboxylations, with a non-metallic amine base (e.g., DIPEA) that acts as a benign electron donor. researchgate.netrsc.org

The proposed mechanism involves the excited photoredox catalyst reducing an ArPd(II)X intermediate to a more nucleophilic ArPd(I) or ArPd(0)⁻ species. acs.org This reduced palladium species then readily reacts with CO₂ to form the desired carboxylic acid after reductive elimination, regenerating the Pd(0) catalyst for the next cycle. researchgate.netnih.govacs.org This dual catalytic approach has been successfully used for the late-stage modification of complex molecules and the synthesis of pharmaceuticals, demonstrating its broad applicability and functional group tolerance. researchgate.net

Design and Development of Novel Ligand Systems for Optimized Catalytic Processes

The ligand bound to the metal center is paramount in controlling the outcome of cross-coupling reactions involving aryl triflates. The design of novel ligands has been instrumental in expanding the scope and improving the efficiency of these transformations.

Bulky Biaryl Monophosphine Ligands: Ligands such as (o-biphenyl)P(t-Bu)₂ and (o-biphenyl)PCy₂ have proven to be exceptionally effective for a wide range of palladium-catalyzed aminations of aryl triflates. nih.gov These ligands promote efficient oxidative addition and reductive elimination, enabling reactions at room temperature for many substrates and accommodating a broad scope of aryl triflates and amines. nih.gov Their steric bulk is crucial for achieving high catalytic activity. Similarly, dialkylbiaryl phosphine (B1218219) ligands have enabled the novel palladium-catalyzed conversion of aryl triflates into aryl bromides, chlorides, and fluorides using simple halide sources. bohrium.comchemrxiv.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful ligands for catalysis due to their strong σ-donating properties. Novel, sterically demanding NHC ligands like the IPr# ("hash" series) have been developed to activate strong bonds and facilitate challenging cross-coupling reactions with high efficiency.

Specialized Ligand Systems:

For the cross-coupling of aryl bromides with aryl triflates, a multimetallic system using two different catalysts—(bipyridine)nickel and (dppp)palladium—has been developed. The selectivity arises from the orthogonal reactivity of the two catalysts, where the palladium complex preferentially activates the aryl triflate.

Carbazolyl-derived P,N-ligands have been synthesized and shown to be highly effective in promoting the sterically hindered Buchwald-Hartwig amination of aryl chlorides, a principle that extends to challenging aryl triflate couplings.

In the palladium-catalyzed conversion of aryl triflates to acyl-DMAP salts, ligand design is critical to enable the rapid activation of the triflate and promote the reductive elimination of the reactive acylating agent under exceptionally mild conditions.

The continuous development of these sophisticated ligand systems is critical for overcoming existing limitations and expanding the synthetic utility of aryl triflates in modern organic chemistry.

| Ligand Type | Metal Catalyst | Application | Key Advantage | Reference(s) |

| Bulky Biaryl Monophosphines | Palladium | Amination, Halogenation | High activity, room temp. reactions, broad scope. | nih.gov, bohrium.com, chemrxiv.org |

| N-Heterocyclic Carbenes (NHCs) | Palladium | General Cross-Coupling | Extreme steric hindrance, activation of strong bonds. | |

| dppp / bipyridine | Palladium / Nickel | Aryl Bromide-Triflate Coupling | Orthogonal reactivity enables selective cross-coupling. | |

| Carbazolyl-derived P,N-Ligands | Palladium | Sterically Hindered Amination | High yields for congested substrates. |

Green Chemistry Aspects and Sustainable Synthetic Approaches for Aryl Triflate Transformations

The principles of green chemistry are increasingly influencing the development of new synthetic methods for aryl triflate chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

One of the most significant green advancements is the development of practical methods for synthesizing aryl triflates under aqueous conditions. A biphasic system using water and an organic solvent (like toluene), or even just aqueous base (e.g., K₃PO₄), allows for the efficient synthesis of aryl triflates from phenols. This approach eliminates the need for anhydrous organic solvents and volatile, often toxic, amine bases like pyridine (B92270), which can be difficult to remove. The resulting aryl triflate can often be used directly in subsequent reactions without extensive purification.

Other sustainable approaches in aryl triflate chemistry include:

Photoredox Catalysis: As mentioned previously, using visible light and an amine as a reductant to drive carboxylation with CO₂ avoids the use of stoichiometric, high-mass metallic reductants, significantly improving the atom economy and reducing metallic waste. researchgate.netnih.govrsc.org

Electrosynthesis: Electrochemical methods are inherently green as they use electricity, a traceless reagent, to drive reactions, minimizing the use of chemical oxidants and reductants. researchgate.netnih.gov

Microwave-Assisted Synthesis: The use of controlled microwave heating can dramatically reduce reaction times for the synthesis of aryl triflates from hours to just a few minutes, leading to significant energy savings and higher throughput. nih.gov

Use of Sustainable Reagents: The development of methods that use CO₂ or syngas as C1 feedstocks for carbonylation reactions represents a move towards more sustainable chemical processes. nih.govrsc.org Furthermore, the development of super-electron-donors can enable the cleavage of triflate esters under neutral, organic conditions.

These strategies highlight a clear trend towards developing more environmentally benign and efficient transformations for aryl triflates, aligning with the broader goals of sustainable chemistry.

Q & A

Q. What are the key synthetic routes for preparing 4-nitro-3-methylphenyl triflate, and how are reaction conditions optimized?

this compound is synthesized via triflation of the corresponding phenol derivative. A common method involves reacting 3-methyl-4-nitrophenol with triflic anhydride (Tf2O) in the presence of a base like pyridine or K2CO3 in polar aprotic solvents (e.g., DMF or THF). The reaction requires anhydrous conditions and temperatures between 0–25°C to avoid decomposition . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products (e.g., sulfonate esters).

Q. How is this compound characterized, and what spectroscopic techniques are most reliable?

Key characterization methods:

- <sup>1</sup>H/<sup>13</sup>C NMR : Diagnostic signals include the triflate group (δ ~3.5 ppm for CF3 in <sup>19</sup>F NMR) and aromatic protons adjacent to nitro/methyl groups.

- Mass Spectrometry (EI/ESI) : The molecular ion [M]<sup>+</sup> and fragmentation patterns (e.g., loss of triflate group at m/z 147) confirm structure .

- IR Spectroscopy : Strong S=O stretches (~1350–1200 cm<sup>−1</sup>) and NO2 vibrations (~1520 cm<sup>−1</sup>) are critical .

Q. What are the stability considerations for this compound under varying conditions?

The compound is sensitive to moisture and nucleophiles. Stability studies in DMSO, THF, and aqueous buffers show decomposition above 40°C or in basic media (pH > 8). Storage recommendations: anhydrous solvents at −20°C under inert gas. Decomposition products (e.g., 3-methyl-4-nitrophenol) are monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions, and what factors influence its reactivity?

As an aryl triflate, it participates in Suzuki-Miyaura, Heck, and carbonylative couplings. Key factors:

- Catalyst System : Pd(PPh3)4 or Pd(dba)2 with ligands (e.g., XPhos) enhance oxidative addition.

- Solvent Effects : DMF or dioxane improves solubility and stabilizes Pd intermediates.

- Additives : LiCl suppresses triflate hydrolysis, while Et3N neutralizes acid byproducts.

Example: Carbonylative coupling with Pd catalysts under CO atmosphere yields aryl ketones with >80% efficiency at 50–80°C .

Q. What mechanistic insights exist for triflate group displacement in solvolysis or nucleophilic substitution reactions?

Studies using vinyl triflates suggest a two-step process: (1) slow ionization to form a resonance-stabilized aryl cation intermediate, followed by (2) rapid nucleophilic attack. Kinetic isotope effects and Hammett plots indicate a carbocation-like transition state. Computational DFT studies support this pathway, showing triflate’s role in stabilizing charges .

Q. How can this compound be used to study metal-ligand coordination chemistry?

The triflate anion (CF3SO3<sup>−</sup>) acts as a weakly coordinating counterion in silver(I) or lanthanide(III) complexes. For example:

Q. What role does this compound play in computational modeling of reaction pathways?

AI-driven retrosynthetic models use triflate derivatives as surrogates for predicting reaction feasibility. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.